molecular formula C74H102N20O19S2 B10852900 Pyz7-D-Trp8-SRIF

Pyz7-D-Trp8-SRIF

Cat. No.: B10852900
M. Wt: 1639.9 g/mol
InChI Key: BUGNDGJWDYBQHT-UHFFFAOYSA-N
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Description

Pyz⁷-D-Trp⁸-SRIF is a synthetic 14-residue analog of somatostatin (SRIF-14), a peptide hormone that inhibits growth hormone secretion and regulates neurotransmission. This compound features a pyroglutamate (Pyz) residue at position 7 and a D-tryptophan (D-Trp) substitution at position 8, structural modifications designed to enhance receptor subtype selectivity and metabolic stability .

Somatostatin receptors (SSTR1–5) exhibit distinct tissue distributions and physiological roles. Pyz⁷-D-Trp⁸-SRIF is reported to act as an agonist, with a noted affinity for SSTR4 based on clinical target profiles . Its design aligns with broader efforts to optimize SRIF analogs for therapeutic applications in neuroendocrine tumors, Alzheimer’s disease, and HCV infection .

Properties

Molecular Formula

C74H102N20O19S2

Molecular Weight

1639.9 g/mol

IUPAC Name

19,34-bis(4-aminobutyl)-37-[[2-[(2-amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid

InChI

InChI=1S/C74H102N20O19S2/c1-39(77)62(100)82-35-59(99)83-56-37-114-115-38-57(74(112)113)92-70(108)55(36-95)91-73(111)61(41(3)97)94-69(107)51(29-43-18-8-5-9-19-43)90-72(110)60(40(2)96)93-64(102)49(23-13-15-25-76)84-66(104)52(30-44-33-81-47-21-11-10-20-46(44)47)87-67(105)53(31-45-34-79-26-27-80-45)88-65(103)50(28-42-16-6-4-7-17-42)86-68(106)54(32-58(78)98)89-63(101)48(85-71(56)109)22-12-14-24-75/h4-11,16-21,26-27,33-34,39-41,48-57,60-61,81,95-97H,12-15,22-25,28-32,35-38,75-77H2,1-3H3,(H2,78,98)(H,82,100)(H,83,99)(H,84,104)(H,85,109)(H,86,106)(H,87,105)(H,88,103)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)

InChI Key

BUGNDGJWDYBQHT-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=NC=CN=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyz7-D-Trp8-SRIF involves the incorporation of specific amino acid residues into the somatostatin sequence. The key steps include:

    Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Incorporation of D-tryptophan at position 8: This modification enhances the stability of the peptide.

    Incorporation of pyrazinylalanine at position 7: This substitution aims to improve receptor binding affinity and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyz7-D-Trp8-SRIF undergoes various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Specific amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions include modified peptides with altered stability, binding affinity, and selectivity.

Scientific Research Applications

Pyz7-D-Trp8-SRIF has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating endocrine functions and receptor binding studies.

    Medicine: Potential therapeutic applications in treating growth hormone secretion disorders and endocrine tumors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Pyz7-D-Trp8-SRIF exerts its effects by binding to somatostatin receptors (SSTR1-5). The binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and subsequently inhibiting hormone secretion. The compound also activates the mitogen-activated protein kinase (MAPK) cascade, leading to antiproliferative effects in tumor cells .

Comparison with Similar Compounds

Structural Modifications

Key structural differences among SRIF analogs determine receptor specificity and pharmacokinetic properties:

Compound Position 7 Modification Position 8 Modification Additional Features
Pyz⁷-D-Trp⁸-SRIF Pyroglutamate (Pyz) D-Tryptophan Linear 14-residue backbone
[L-Msa⁷-D-Trp⁸]-SRIF Methanesulfonyl (Msa) D-Tryptophan Enhanced SSTR2 selectivity
Pyz¹¹-D-Trp⁸-SRIF Pyroglutamate (Pyz) D-Tryptophan Pyz at position 11
DfP⁶-SRIF Fluorinated D-phenylalanine (DfP)
Cha³-SRIF Cyclohexylalanine (Cha) at position 3
  • Fluorinated Analogs : DfP-containing analogs (e.g., DfP⁶-SRIF) leverage aromatic fluorination to strengthen hydrophobic interactions with SSTR2/5, contrasting with Pyz⁷-D-Trp⁸-SRIF’s SSTR4 preference .
  • Cha Residues : Cha³-SRIF substitutes a bulky cyclohexyl group to stabilize α-helical structures, a feature absent in Pyz⁷-D-Trp⁸-SRIF .

Receptor Binding Affinity and Selectivity

Receptor selectivity profiles highlight functional distinctions:

Compound SSTR1 SSTR2 SSTR3 SSTR4 SSTR5 Primary Target
Pyz⁷-D-Trp⁸-SRIF ± + ± +++ + SSTR4
[L-Msa⁷-D-Trp⁸]-SRIF +++ SSTR2
SRIF-14 ++ ++ ++ ++ ++ Pan-SSTR
DfP⁶-SRIF +++ +++ SSTR2/SSTR5
CGP 23996 +++ SSTR4
  • Pyz⁷-D-Trp⁸-SRIF vs. [L-Msa⁷-D-Trp⁸]-SRIF : The methanesulfonyl group at position 7 in the latter drives SSTR2 specificity (>100-fold selectivity over SSTR4), whereas Pyz⁷-D-Trp⁸-SRIF favors SSTR4 .
  • Comparison with SRIF-14: Native SRIF-14 binds all subtypes non-selectively, whereas Pyz⁷-D-Trp⁸-SRIF’s modifications reduce SSTR1/3 affinity while enhancing SSTR4 engagement .
  • Fluorinated Analogs : DfP⁶-SRIF’s fluorophenyl group enhances SSTR2/5 binding, a divergent mechanism from Pyz⁷-D-Trp⁸-SRIF’s pyroglutamate-driven SSTR4 activity .

Pharmacokinetic and Stability Profiles

  • Serum Stability : Pyz⁷-D-Trp⁸-SRIF demonstrates improved resistance to enzymatic degradation compared to SRIF-14, attributed to D-Trp⁸ and Pyz⁷ reducing protease cleavage .
  • Metabolic Clearance : Cha-containing analogs (e.g., Cha³-SRIF) exhibit prolonged half-lives due to stabilized secondary structures, whereas Pyz⁷-D-Trp⁸-SRIF relies on linear backbone modifications .

Research Findings and Implications

  • Therapeutic Potential: Pyz⁷-D-Trp⁸-SRIF’s SSTR4 affinity positions it for trials in Alzheimer’s disease, where SSTR4 modulation may mitigate amyloid-beta toxicity .
  • Limitations : Unlike octreotide (a cyclic SRIF analog), Pyz⁷-D-Trp⁸-SRIF’s linear structure may limit oral bioavailability, necessitating parenteral administration .

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